molecular formula C10H11N3O3 B14340978 Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate CAS No. 93624-00-1

Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate

Cat. No.: B14340978
CAS No.: 93624-00-1
M. Wt: 221.21 g/mol
InChI Key: OPDNWKCNVXIOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate typically involves the reaction of 3-ethyl-2-hydroxybenzimidazole with chloroacetic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Starting Materials: 3-ethyl-2-hydroxybenzimidazole and chloroacetic acid.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-imino-1,3-benzodiazol-1-yl acetic acid hydrobromide
  • 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one

Uniqueness

Ethyl 3-hydroxy-2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with an ethyl ester group and a hydroxy-imino functionality makes it a versatile compound for various applications.

Properties

CAS No.

93624-00-1

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 3-hydroxy-2-iminobenzimidazole-1-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-2-16-10(14)12-7-5-3-4-6-8(7)13(15)9(12)11/h3-6,11,15H,2H2,1H3

InChI Key

OPDNWKCNVXIOPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.